Home > Products > Screening Compounds P91517 > Desmethyl Hydroxy Cerivastatin Sodium Salt
Desmethyl Hydroxy Cerivastatin Sodium Salt -

Desmethyl Hydroxy Cerivastatin Sodium Salt

Catalog Number: EVT-12714062
CAS Number:
Molecular Formula: C25H31FNNaO6
Molecular Weight: 483.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

Desmethyl Hydroxy Cerivastatin Sodium Salt is derived from Cerivastatin, which was initially developed for the treatment of hyperlipidemia. Although Cerivastatin was withdrawn from the market due to safety concerns, its metabolites, including Desmethyl Hydroxy Cerivastatin Sodium Salt, continue to be of interest for research purposes. This compound falls under the category of cardiac drugs and beta blockers, specifically as an impurity reference material in pharmaceutical toxicology .

Synthesis Analysis

Methods and Technical Details

The synthesis of Desmethyl Hydroxy Cerivastatin Sodium Salt involves several key steps starting from Cerivastatin. The primary methods include:

  • Demethylation: This process removes methyl groups from the parent compound.
  • Hydroxylation: The introduction of hydroxyl groups to enhance the compound's activity.

These reactions typically require specific catalysts and reagents under controlled temperature and pressure conditions to optimize yield and purity. Industrial production often employs continuous flow reactors to improve efficiency and consistency in quality .

Molecular Structure Analysis

Structure and Data

The molecular formula for Desmethyl Hydroxy Cerivastatin Sodium Salt is C25H31FNO5NaC_{25}H_{31}FN_{O_{5}}Na with a molecular weight of 467.51 g/mol. The structure can be represented using various notations:

  • SMILES: [Na+].CC(C)c1nc(C(C)C)c(\C=C[C@@H](O)C[C@@H](O)CC(=O)[O-])c(c1CO)c2ccc(F)cc2
  • InChI: InChI=1S/C25H32FNO5.Na/c1-14(2)24-20(10-9-18(29)11-19(30)12-22(31)32)23(16-5-7-17(26)8-6-16)21(13-28)25(27-24)15(3)4;/h5-10,14-15,18-19,28-30H,11-13H2,1-4H3,(H,31,32);/q;+1/p-1/b10-9+;/t18-,19-;/m1./s1

The compound's stereochemistry is crucial for its biological activity, particularly in how it interacts with the target enzyme .

Chemical Reactions Analysis

Reactions and Technical Details

Desmethyl Hydroxy Cerivastatin Sodium Salt can undergo various chemical reactions:

  • Oxidation: Typically involves adding oxygen or removing hydrogen using oxidizing agents like potassium permanganate.
  • Reduction: Involves adding hydrogen or removing oxygen, often using agents such as sodium borohydride.
  • Substitution: This reaction replaces one functional group with another through nucleophilic or electrophilic mechanisms under specific conditions .

These reactions are essential for understanding how the compound can be modified for enhanced therapeutic effects or reduced side effects.

Mechanism of Action

Process and Data

Desmethyl Hydroxy Cerivastatin Sodium Salt operates primarily by inhibiting HMG-CoA reductase. This enzyme catalyzes a critical step in the cholesterol biosynthesis pathway. By binding to the active site of this enzyme, Desmethyl Hydroxy Cerivastatin Sodium Salt effectively reduces cholesterol synthesis in hepatic cells. The decrease in cholesterol levels leads to an upregulation of low-density lipoprotein receptors, enhancing hepatic uptake of circulating low-density lipoprotein cholesterol .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

Desmethyl Hydroxy Cerivastatin Sodium Salt exhibits several notable physical and chemical properties:

  • Molecular Weight: 467.51 g/mol
  • Storage Temperature: Recommended at -20°C
  • Solubility: Enhanced due to the sodium salt form
  • Chemical Stability: Generally stable when stored appropriately

These properties are critical for its handling in laboratory settings and potential pharmaceutical applications .

Applications

Scientific Uses

Desmethyl Hydroxy Cerivastatin Sodium Salt is primarily utilized in scientific research related to cholesterol metabolism and cardiovascular health. Its role as a reference standard in pharmaceutical toxicology allows researchers to study its effects on lipid profiles and its interactions with HMG-CoA reductase. Additionally, it serves as an important tool for understanding the pharmacokinetics and pharmacodynamics of statins and their metabolites .

Metabolic Pathways and Biotransformation Mechanisms

Cytochrome P450-Mediated Oxidation Pathways

Desmethyl Hydroxy Cerivastatin Sodium Salt (CAS 201793-00-2), also designated as the M-24 metabolite, is a secondary oxidative derivative of the synthetic statin cerivastatin. This compound arises through a sequential two-phase biotransformation process:

  • Primary Oxidation: CYP2C8 catalyzes the initial 6β-hydroxylation of cerivastatin, forming 6α-hydroxy cerivastatin (M-23). This reaction dominates hepatic clearance, accounting for ~60% of cerivastatin’s oxidative metabolism [1] [9].
  • Secondary Demethylation: CYP3A4 or CYP2C8 mediates O-demethylation at the pyridine ring’s 5-methyl group, yielding Desmethyl Hydroxy Cerivastatin (M-24). This metabolite retains competitive inhibitory activity against HMG-CoA reductase, though with reduced potency compared to the parent drug [2] [5].
  • Cooperative Metabolism: Kinetic studies reveal CYP2C8 preferentially generates M-23, while CYP3A4 contributes more significantly to M-1 (desmethyl cerivastatin) formation. However, both enzymes exhibit overlapping specificity for producing M-24 [1] .

Table 1: Kinetic Parameters for Cerivastatin Metabolite Formation

EnzymeMetaboliteVₘₐₓ (pmol/min/pmol P450)Kₘ (μM)Vₘₐₓ/Kₘ (μL/min/pmol)
CYP2C8.1M-23 (6α-hydroxy)4.2 ± 0.38.1 ± 1.20.52
CYP2C8.1M-24 (Desmethyl hydroxy)1.8 ± 0.215.3 ± 2.10.12
CYP2C8.3M-24 (Desmethyl hydroxy)10.5 ± 1.19.8 ± 1.51.07
CYP3A4M-24 (Desmethyl hydroxy)3.7 ± 0.422.6 ± 3.40.16

Data derived from recombinant enzyme systems [1] [9].

CYP2C8 Genetic Polymorphisms Impacting Metabolic Flux

Genetic variants in CYP2C8 significantly alter the catalytic efficiency of Desmethyl Hydroxy Cerivastatin formation:

  • Gain-of-Function Variants: The CYP2C83 allele (rs11572080/rs10509681 haplotype) demonstrates 2–6-fold higher intrinsic clearance for cerivastatin oxidation compared to wild-type (CYP2C81). Human liver microsomes with CYP2C83/*3 genotypes exhibit up to 14-fold increased M-24 formation, accelerating systemic cerivastatin elimination [1] [9] [6].
  • Loss-of-Function Variants: CYP2C82 (rs11572103) and CYP2C84 (rs1058930) reduce catalytic activity by 30–50% due to impaired substrate binding or protein stability. The frame-shift mutant V472fsL494 (identified in rhabdomyolysis patients) abolishes heme incorporation, rendering the enzyme nonfunctional [1] [9].
  • Population-Specific Distribution: CYP2C83 occurs in 10.9% of Caucasians but is rare in Asians. CYP2C84 appears in 5.9% of Czech and other European populations, while CYP2C82 is prevalent in Africans (15%) [6] [8]. These polymorphisms create subpopulations with genetically determined differences in M-24 exposure.

Table 2: Impact of CYP2C8 Variants on Cerivastatin Metabolism

VariantKey SNPsFunctional EffectAllele Frequency (Caucasians)M-24 Formation Rate vs. Wild-Type
CYP2C81-Baseline75–80%1.0 (Reference)
CYP2C83rs11572080, rs10509681Enhanced activity10.9%2.5–6.0-fold ↑
CYP2C84rs1058930Reduced activity5.9%0.4–0.7-fold ↓
CYP2C82rs11572103Defective metabolism0.3%0.3–0.5-fold ↓

Frequency data from Czech cohort studies [6]; metabolic data from in vitro reconstituted systems [1] [9].

Kinetic Characterization of Phase I and II Biotransformation Enzymes

The formation kinetics of Desmethyl Hydroxy Cerivastatin involve complex enzyme-substrate interactions:

  • Michaelis-Menten Parameters: Recombinant CYP2C8.1 exhibits a Kₘ of 15.3 ± 2.1 μM and Vₘₐₓ of 1.8 ± 0.2 pmol/min/pmol P450 for M-24 synthesis. The resulting intrinsic clearance (CLᵢₙₜ = Vₘₐₓ/Kₘ) is 0.12 μL/min/pmol, indicating low efficiency compared to primary hydroxylation pathways [1] [9].
  • Allosteric Effects: Cerivastatin lactone (a minor glucuronide-conjugated metabolite) enhances M-24 formation via CYP3A4 activation. This lactone is metabolized 10-fold faster than the free acid form but constitutes <5% of total metabolites due to slow UGT-mediated lactonization [1] .
  • UGT Interactions: UDP-glucuronosyltransferases (UGT1A1, UGT1A3) convert cerivastatin to an acyl glucuronide, which undergoes spontaneous lactonization. Although this pathway represents <10% of total clearance, it indirectly regulates oxidative flux by modulating substrate availability for CYPs [1] [7].

Transport Mechanisms Influencing Hepatic Uptake and Cellular Distribution

Hepatocellular transport governs cerivastatin accessibility to metabolizing enzymes:

  • OATP1B1-Mediated Uptake: The organic anion-transporting polypeptide OATP1B1 (SLCO1B1) facilitates hepatic cerivastatin uptake. Gemfibrozil and its glucuronide inhibit OATP1B1, reducing cerivastatin internalization by 70% and limiting M-24 generation [8].
  • Inhibitor Specificity: Clopidogrel’s acyl glucuronide metabolite inhibits both OATP1B1 (IC₅₀ = 1.8 μM) and CYP2C8 (IC₅₀ = 5.2 μM), creating a dual barrier to hepatic cerivastatin clearance. This results in 29.6-fold higher rhabdomyolysis risk in co-medicated patients .
  • Transporter-Gene Interactions: SLCO1B1 c.521T>C polymorphism impairs cerivastatin uptake, prolonging systemic exposure. When combined with CYP2C83, however, enhanced metabolic clearance partially compensates for reduced hepatic entry [8].

Properties

Product Name

Desmethyl Hydroxy Cerivastatin Sodium Salt

IUPAC Name

sodium;(E,3R,5S)-7-[4-(4-fluorophenyl)-5-(hydroxymethyl)-6-[(2S)-1-hydroxypropan-2-yl]-2-propan-2-ylpyridin-3-yl]-3,5-dihydroxyhept-6-enoate

Molecular Formula

C25H31FNNaO6

Molecular Weight

483.5 g/mol

InChI

InChI=1S/C25H32FNO6.Na/c1-14(2)24-20(9-8-18(30)10-19(31)11-22(32)33)23(16-4-6-17(26)7-5-16)21(13-29)25(27-24)15(3)12-28;/h4-9,14-15,18-19,28-31H,10-13H2,1-3H3,(H,32,33);/q;+1/p-1/b9-8+;/t15-,18-,19-;/m1./s1

InChI Key

KFMSULPGROFJPL-FAEJSEJKSA-M

Canonical SMILES

CC(C)C1=C(C(=C(C(=N1)C(C)CO)CO)C2=CC=C(C=C2)F)C=CC(CC(CC(=O)[O-])O)O.[Na+]

Isomeric SMILES

C[C@H](CO)C1=NC(=C(C(=C1CO)C2=CC=C(C=C2)F)/C=C/[C@H](C[C@H](CC(=O)[O-])O)O)C(C)C.[Na+]

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.